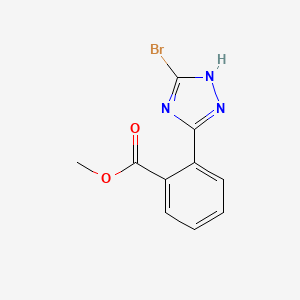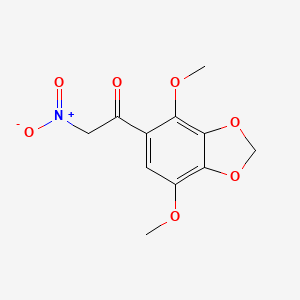
m-PEG24-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG24-NHS ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by having a polyethylene glycol chain with 24 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester group at one end. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amines to form stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-NHS ester typically involves the activation of a polyethylene glycol chain with an NHS ester group. The process begins with the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous organic solvent, such as dichloromethane or tetrahydrofuran, under inert conditions to prevent moisture interference .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG24-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive and forms stable amide bonds with amine groups present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated biomolecule, where the polyethylene glycol chain is covalently attached to the biomolecule via a stable amide bond .
Applications De Recherche Scientifique
Chemistry: m-PEG24-NHS ester is used in the modification of surfaces and molecules to improve their solubility, stability, and biocompatibility. It is commonly used in the synthesis of PEGylated compounds for various applications .
Biology: In biological research, this compound is used to modify proteins and peptides to enhance their stability, reduce immunogenicity, and increase their half-life in biological systems. This modification is crucial for the development of therapeutic proteins and peptides .
Medicine: this compound is employed in the development of drug delivery systems. PEGylation of drugs can improve their solubility, reduce their clearance from the body, and enhance their therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of PEGylated materials for various purposes, including coatings, adhesives, and biomedical devices .
Mécanisme D'action
The mechanism of action of m-PEG24-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester group is highly reactive and undergoes nucleophilic attack by the amine group, resulting in the formation of a stable amide bond.
Comparaison Avec Des Composés Similaires
m-PEG4-NHS ester: Contains a shorter polyethylene glycol chain with 4 ethylene glycol units.
m-PEG8-NHS ester: Contains a polyethylene glycol chain with 8 ethylene glycol units.
m-PEG12-NHS ester: Contains a polyethylene glycol chain with 12 ethylene glycol units.
Uniqueness: m-PEG24-NHS ester is unique due to its longer polyethylene glycol chain, which provides greater solubility, stability, and reduced immunogenicity compared to shorter PEG chains. The longer chain also allows for more extensive modification of biomolecules, making it suitable for applications requiring high degrees of PEGylation .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H103NO28/c1-59-6-7-61-10-11-63-14-15-65-18-19-67-22-23-69-26-27-71-30-31-73-34-35-75-38-39-77-42-43-79-46-47-81-50-51-82-49-48-80-45-44-78-41-40-76-37-36-74-33-32-72-29-28-70-25-24-68-21-20-66-17-16-64-13-12-62-9-8-60-5-4-54(58)83-55-52(56)2-3-53(55)57/h2-51H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCUKVGLYJBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H103NO28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)

![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)


![5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol](/img/structure/B8006470.png)








